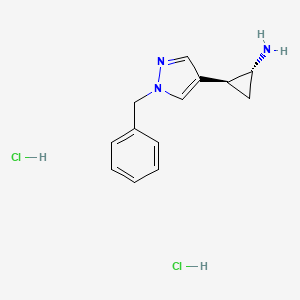![molecular formula C8H12O B6610589 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde CAS No. 2282848-01-3](/img/structure/B6610589.png)
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{bicyclo[310]hexan-2-yl}acetaldehyde is an organic compound characterized by a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 2-{bicyclo[31
Analyse Chemischer Reaktionen
Types of Reactions
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include:
Oxidation: 2-{bicyclo[3.1.0]hexan-2-yl}acetic acid.
Reduction: 2-{bicyclo[3.1.0]hexan-2-yl}ethanol.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Used in the synthesis of materials with specific structural properties.
Wirkmechanismus
The mechanism by which 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{bicyclo[3.1.0]hexan-2-yl}acetic acid: Similar in structure but with an acetic acid functional group.
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid: Differing in the position of the bicyclic ring attachment.
Uniqueness
2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its acid counterparts. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-4-3-6-1-2-7-5-8(6)7/h4,6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWKTVQSPBVCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
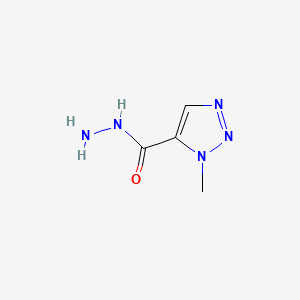
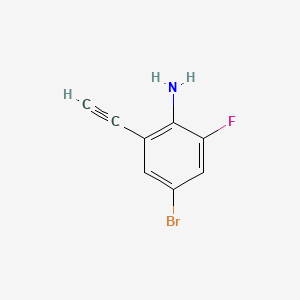
![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)
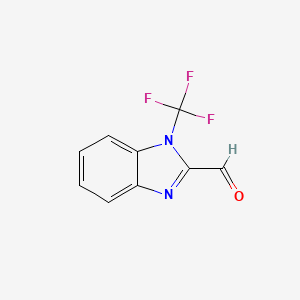
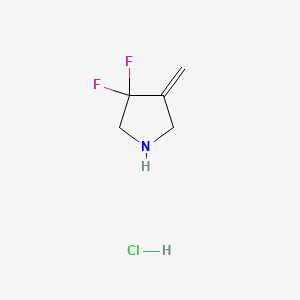


![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
amine hydrochloride](/img/structure/B6610553.png)
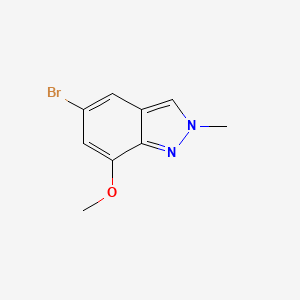
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)

amine hydrochloride](/img/structure/B6610580.png)
